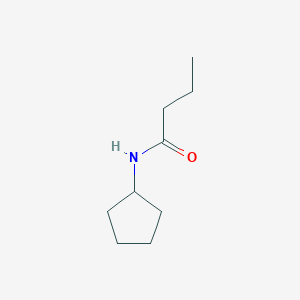

N-cyclopentylbutanamide

Description

N-cyclopentylbutanamide is an organic compound with the molecular formula C₉H₁₇NO. It is classified as an amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its cyclopentyl group attached to the nitrogen atom, which influences its chemical properties and reactivity.

Properties

IUPAC Name |

N-cyclopentylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-5-9(11)10-8-6-3-4-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTIMADINBSPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclopentylbutanamide can be synthesized through various methods. One common approach involves the reaction of cyclopentylamine with butanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Cyclopentylamine+Butanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylbutanamide can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce cyclopentylamine and butanoic acid.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), this compound can be reduced to N-cyclopentylbutylamine.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.

Substitution: Various nucleophiles, appropriate solvents.

Major Products:

Hydrolysis: Cyclopentylamine, butanoic acid.

Reduction: N-cyclopentylbutylamine.

Substitution: Depends on the nucleophile used.

Scientific Research Applications

N-cyclopentylbutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies on amide-containing compounds often explore their interactions with biological systems, including enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentylbutanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopentyl group can influence the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

N-cyclopentylacetamide: Similar structure but with an acetyl group instead of a butanoyl group.

N-cyclopentylpropionamide: Contains a propionyl group instead of a butanoyl group.

Uniqueness: N-cyclopentylbutanamide is unique due to its specific carbon chain length and the presence of the cyclopentyl group. This combination influences its physical and chemical properties, making it distinct from other amides with different alkyl chains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentylbutanamide, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves coupling cyclopentylamine with butanoyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Validation employs H/C NMR for structural confirmation, mass spectrometry (MS) for molecular weight verification, and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. How is the solubility profile of this compound determined, and why is this critical for biological assays?

- Methodology : Solubility is quantified in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or gravimetric analysis. Poor aqueous solubility may necessitate formulation with co-solvents (e.g., cyclodextrins) to ensure bioavailability in cell-based assays .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) use fluorescence-based substrates and recombinant proteins. Cytotoxicity is screened via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7), with IC values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

- Methodology : Reaction parameters (temperature, stoichiometry, catalyst) are systematically varied using design of experiments (DoE). For example, Pd/C-catalyzed hydrogenation may reduce byproducts like N-alkylated derivatives. Real-time monitoring via FTIR or LC-MS identifies intermediates and guides optimization .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

- Methodology : Contradictions may arise from residual solvents, stereochemical impurities, or polymorphic forms. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography clarify structural ambiguities. Batch-to-batch reproducibility is ensured through strict control of drying conditions (e.g., lyophilization vs. rotary evaporation) .

Q. What computational strategies predict this compound’s target interactions and pharmacokinetics?

- Methodology : Molecular docking (AutoDock Vina) models ligand-receptor binding, while MD simulations (GROMACS) assess stability. ADMET predictions (SwissADME, pkCSM) evaluate permeability, CYP450 interactions, and half-life. Experimental validation via SPR or ITC quantifies binding affinity .

Q. How do researchers design mechanistic studies to elucidate this compound’s mode of action in cellular pathways?

- Methodology : Transcriptomics (RNA-seq) identifies differentially expressed genes post-treatment. Phosphoproteomics (LC-MS/MS) maps kinase signaling changes. CRISPR-Cas9 knockout of putative targets (e.g., mTOR or EGFR) confirms functional relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.